N2-Isobutyrylguanin

Übersicht

Beschreibung

N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-methylpropanamide is applied in the enzymic transglycosylation of purine nucleobases in synthesis of purine nucleosides.

Wissenschaftliche Forschungsanwendungen

NMR-Spektroskopie

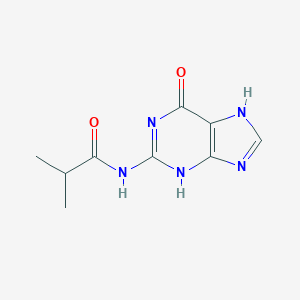

N2-Isobutyrylguanin wurde in der NMR-Spektroskopie verwendet, um Guanin-Tautomeren zu beobachten . Diese Anwendung ist entscheidend für das Verständnis der strukturellen Dynamik von Guaninderivaten, die ihre biologischen Funktionen beeinflussen können. Die Fähigkeit, verschiedene tautomerische Formen zu identifizieren, liefert Einblicke in die Stabilität und Reaktivität von Guanin in verschiedenen chemischen Umgebungen.

Hemmung der RNA-Synthese

Forschungen haben gezeigt, dass this compound sowohl in vitro als auch in vivo als wirksamer Inhibitor der RNA-Synthese wirkt . Seine Wirksamkeit ist vergleichbar mit der von Guanin, was es zu einem wertvollen Werkzeug für die Untersuchung von Transkriptionsprozessen und die Entwicklung potenzieller therapeutischer Mittel macht, die auf die RNA-Synthese abzielen.

Riboswitch-Bindungsstudien

This compound-Derivate wurden auf ihre Fähigkeit untersucht, die Ligandenbindungstasche des Guanin-Riboswitch zu stören . Diese Anwendung ist im Bereich der Molekularbiologie und Pharmazeutika von Bedeutung, da sie neue Wege für die Entwicklung antimikrobieller Wirkstoffe eröffnet, die auf Purin-Riboswitches abzielen, die für die Genexpression in Bakterien von entscheidender Bedeutung sind.

Enzymatische Transglykosylierung

Diese Verbindung wird bei der enzymatischen Transglykosylierung von Purin-Nukleobasen während der Synthese von Purin-Nukleosiden verwendet . Dieser Prozess ist essenziell für die Herstellung modifizierter Nukleoside, die in verschiedenen biochemischen Assays und als Bausteine für antivirale und Antikrebsmittel eingesetzt werden können.

Molekularmodellierung

This compound wird in Molekularmodellierungsmethoden verwendet, um das Verhalten von Nukleobasen und ihre Wechselwirkungen mit anderen Molekülen vorherzusagen . Diese Anwendung ist entscheidend für die Arzneimittelentwicklung und das Verständnis der grundlegenden Prinzipien der molekularen Erkennung, die der Grundlage für die Spezifität biologischer Wechselwirkungen liegt.

Chemische Synthese

Die Festphasen-Synthesemethode für this compound, die unter Verwendung von Chlorid als reaktivem Mittel entwickelt wurde, ist eine Schlüsselanwendung in der chemischen Synthese . Diese Methode ermöglicht die Herstellung von Polymeren und Sulfoxiden mit erhöhter Löslichkeit, die für pharmazeutische Tests und Forschung wichtig sind.

Wirkmechanismus

Target of Action

N2-Isobutyrylguanine, also known as N-IB-GUA, is a nucleobase that is synthesized by the activation of the formyl group . It primarily targets the process of RNA synthesis, acting as an effective inhibitor both in vitro and in vivo .

Mode of Action

N-IB-GUA interacts with its targets by inhibiting RNA synthesis. Its potency in this role is similar to that of guanine . The compound is synthesized using a solid-phase synthesis method, which involves the use of chloride as a reactive agent .

Biochemical Pathways

The biochemical pathways affected by N-IB-GUA are those involved in RNA synthesis. By inhibiting this process, N-IB-GUA disrupts the normal functioning of these pathways . In the case of guanine and adenine binding, N-IB-GUA may exploit a different pathway .

Result of Action

The primary result of N-IB-GUA’s action is the inhibition of RNA synthesis. This can have significant downstream effects on cellular processes that rely on RNA, including protein synthesis .

Biochemische Analyse

Biochemical Properties

N2-Isobutyrylguanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt a key Watson–Crick pairing interaction between the ligand and RNA . This interaction is crucial for the regulation of RNA synthesis .

Cellular Effects

N2-Isobutyrylguanine exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA synthesis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N2-Isobutyrylguanine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It disrupts a key Watson–Crick pairing interaction between the ligand and RNA, thereby inhibiting RNA synthesis .

Eigenschaften

IUPAC Name |

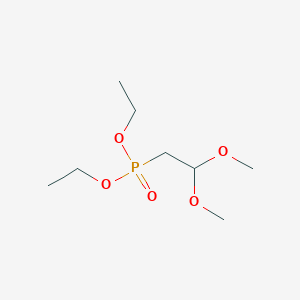

2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIBTBBTJWHPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B108272.png)